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Compound of Interest

Compound Name: Bis(diethylamino)silane

Cat. No.: B1590842

Technical Support Center:
Bis(diethylamino)silane (BDEAS) ALD

This technical support center provides troubleshooting guidance and frequently asked
guestions to help researchers, scientists, and drug development professionals minimize
precursor contamination during Atomic Layer Deposition (ALD) with Bis(diethylamino)silane
(BDEAS).

Troubleshooting Guide: Minimizing Precursor
Contamination

This guide addresses common issues encountered during BDEAS ALD, with a focus on
identifying and mitigating sources of contamination.

Issue 1: High Carbon and Nitrogen Impurity Levels in the Deposited Film

e Question: My silicon nitride (SiNx) or silicon dioxide (SiO2) films show high levels of carbon
and nitrogen impurities when analyzed by XPS or other techniques. What are the likely
causes and how can | resolve this?

» Answer: High carbon and nitrogen content in films deposited using BDEAS is a common
issue that can often be traced back to incomplete precursor reactions or improper process
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parameters. Aminosilane precursors, like BDEAS, can sometimes lead to carbon and
nitrogen impurities if the ligands are not fully removed during the ALD cycle.[1]

Possible Causes and Solutions:

o Incomplete Ligand Removal: The diethylamino [-N(C2zHs)2] ligands may not be fully
reacting and desorbing.

= Solution: Increase the co-reactant (e.g., Os, N2 plasma) exposure time and/or power to
ensure complete reaction with the precursor ligands. A post-deposition anneal in a
hydrogen plasma environment has also been shown to reduce impurities.

o Low Deposition Temperature: Lower temperatures can lead to insufficient thermal energy
for complete surface reactions and byproduct removal.

» Solution: Gradually increase the deposition temperature within the ALD window. For
BDEAS, the thermal stability starts to be a concern around 400°C.[2] Operating
between 250°C and 350°C is often a good starting point for thermal ALD.[3][4]

o Precursor Decomposition: At excessively high temperatures, the BDEAS precursor can
thermally decompose, leading to uncontrolled film growth (CVD component) and
incorporation of carbon and nitrogen fragments.[2][3]

» Solution: Lower the deposition temperature to stay within the optimal ALD window. A
hallmark of a CVD component is a growth per cycle (GPC) that continues to increase
with precursor pulse time, rather than saturating.[3]

Issue 2: Presence of Oxygen Impurities in Silicon Nitride Films

e Question: | am depositing SiNx using BDEAS and a nitrogen plasma source, but my films
have a significant oxygen content. What is the source of this oxygen contamination?

o Answer: Oxygen contamination in SiNx films is a frequent challenge, often originating from
residual oxygen or moisture in the ALD reactor or from the precursor itself.

Possible Causes and Solutions:
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o Reactor Leaks: Small leaks in the reactor chamber or gas lines can introduce atmospheric
oxygen and moisture.

= Solution: Perform a thorough leak check of the ALD system. Ensure all seals and fittings

are secure.

o Inadequate Purging: Insufficient purging of the reactor and precursor lines before
deposition can leave residual oxygen and moisture.

= Solution: Increase the duration and flow rate of the inert gas purge (e.g., Ar, N2) before
starting the deposition process.[5]

o Contaminated Precursor: The BDEAS precursor itself can become contaminated with
moisture if not handled and stored correctly. BDEAS is sensitive to both air and moisture.

[2][6]

» Solution: Always handle BDEAS under an inert atmosphere (e.g., in a glovebox).
Ensure the precursor container is properly sealed and stored.

o Co-reactant Purity: If using a nitrogen plasma, ensure the nitrogen gas source is of high
purity and that the plasma system itself is not a source of oxygen (e.g., from a quartz
tube).

» Solution: Use ultra-high purity (UHP) nitrogen gas. Some studies have shown that
decreasing the N2 plasma exposure time can reduce oxygen content.[7]

Issue 3: Poor Film Quality and High Wet Etch Rate (WER)

e Question: My deposited SiNx films have a high wet etch rate in diluted HF, indicating poor
film quality. How is this related to precursor contamination?

o Answer: A high wet etch rate is often correlated with lower film density and the incorporation
of impurities like hydrogen and carbon. These impurities can create a less robust film
structure that is more susceptible to chemical attack.

Possible Causes and Solutions:
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o Hydrogen Impurities: Incomplete reactions, especially with ammonia-based plasmas, can
lead to Si-H and N-H bonds in the film, which can lower its density.

» Solution: Optimizing plasma parameters (power, gas mixture) can help. For instance,
using a N2/Hz plasma mixture has been investigated to improve film properties.[8] A
post-deposition anneal can also help to densify the film and drive out hydrogen.[8]

o Carbon Impurities: As discussed in Issue 1, residual carbon from the BDEAS ligands can
disrupt the Si-N bonding network.

» Solution: Refer to the solutions for Issue 1 to minimize carbon incorporation. Higher film
density, often achieved at higher deposition temperatures, generally leads to lower
WER.

Frequently Asked Questions (FAQSs)

e QI1: What is the ideal storage and handling procedure for BDEAS to minimize
contamination?

o Al: BDEAS is air and moisture sensitive.[2][6] It should be stored in a tightly sealed
container under an inert atmosphere (e.g., argon or nitrogen). All transfers and handling of
the precursor should be performed in a glovebox or using Schlenk line techniques to
prevent exposure to the ambient environment.

¢ Q2: Can the choice of co-reactant influence impurity incorporation?

o A2: Yes, absolutely. For SiO2 deposition, using ozone (Os) as the co-reactant is common.
[5] For SiNx, various nitrogen sources are used, including ammonia (NHs) plasma,
nitrogen (N2) plasma, and N2/H2 mixtures.[9] The reactivity of the co-reactant plays a
crucial role in breaking the Si-N bonds of the precursor and removing the organic ligands.
[10] For example, using H20 with BDEAS may not be effective as it doesn't readily break
the Si-H bonds, potentially leading to higher impurity levels.[11]

e Q3: How can | verify that my ALD process is self-limiting and not contributing to
contamination via a CVD-like growth?
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o A3: To confirm self-limiting growth, you should perform saturation experiments. This
involves systematically varying the precursor pulse time while keeping all other
parameters constant and measuring the growth per cycle (GPC). If the GPC increases
with pulse time and then plateaus, the process is self-limiting in that pulse range.[3] If the
GPC continues to increase without saturating, it indicates a non-ideal process with a
potential CVD component, which can lead to higher impurity incorporation.[3]

Data Presentation

Table 1: Typical Process Parameters for BDEAS ALD
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Film Material

Co-reactant

Deposition
Temperature
(°C)

Typical GPC
(Alcycle)

Key
Consideration

SiO2

Os (Ozone)

250 - 350[3][4]

~1.0[4]

ALD window is
well-defined.
Higher
temperatures
can lead to
precursor

decomposition.

[2]14]

SiO2

Oz Plasma

100 - 300[2]

0.8 - 1.7[2]

Plasma-
enhanced ALD
(PEALD) allows
for lower
deposition

temperatures.[5]

SiNx

N2 Plasma

150 - 250[7]

0.2 - 0.3[7]

Lower
temperatures
can increase
carbon and
oxygen

impurities.[7]

SiNx

NHs3 Plasma

300 - 400

Varies with
plasma

conditions

Can lead to
hydrogen
impurities (-NH)
in the film.

Table 2: Impact of Process Parameters on Impurity Content in SiNx Deposited by PE-spatial-

ALD
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Deposition
Plasma Oxygen Carbon
Temperature . Reference
°C) Exposure Time Content (at.%) Content (at.%)
200 Varied As low as 4.7 ~13.7 [7]
-~ Higher than at N
250 Not specified Not specified [7]

200°C

Note: Lower oxygen content was achieved by decreasing both plasma exposure time and
overall cycle time.[7]

Experimental Protocols
Protocol 1: Thermal ALD of SiO2 using BDEAS and Ozone

o Substrate Preparation: Clean the substrate using a standard procedure (e.g., Piranha clean
followed by a deionized water rinse) to ensure a hydroxylated surface.

o System Purge: Load the substrate into the ALD reactor. Purge the chamber and precursor
lines thoroughly with an inert gas (e.g., Ar, N2) to remove any residual moisture and oxygen.

[5]
e Deposition Cycle:

o Step 1 (BDEAS Pulse): Introduce BDEAS vapor into the reactor. A typical pulse time is 1-2
seconds, but this should be optimized for the specific reactor to ensure surface saturation.
[12]

o Step 2 (Purge 1): Purge the reactor with inert gas for 2-4 seconds to remove unreacted
BDEAS and byproducts.[12]

o Step 3 (Ozone Pulse): Introduce ozone (Os) into the reactor for 0.5-2 seconds.[12]

o Step 4 (Purge 2): Purge the reactor with inert gas for 4-8 seconds to remove unreacted
ozone and byproducts.[12]

o Repeat: Repeat the deposition cycle until the desired film thickness is achieved.
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o Cooldown: After the final cycle, cool the system down under an inert gas atmosphere before
unloading the substrate.[5]

Protocol 2: Plasma-Enhanced ALD (PEALD) of SiNx using BDEAS and Nz Plasma

e Substrate Preparation: Clean and load the substrate as described in Protocol 1.

o System Purge: Thoroughly purge the reactor and gas lines with inert gas.

o Deposition Cycle (Temporal):

[e]

Step 1 (BDEAS Pulse): Introduce BDEAS vapor into the reactor.

o

Step 2 (Purge 1): Purge the reactor with inert gas to remove unreacted precursor.

[¢]

Step 3 (N2 Plasma): Introduce N2 gas and ignite the plasma for a specified duration.

[¢]

Step 4 (Purge 2): Purge the reactor with inert gas to remove plasma byproducts.
o Repeat: Repeat the cycle to achieve the desired film thickness.

e Cooldown: Cool the system under an inert gas atmosphere before unloading.

Visualizations

. ALD Cycle (Repeat N times) "
System Preparation Post-Deposition
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Caption: General workflow for a Bis(diethylamino)silane ALD process.
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Caption: Troubleshooting logic for identifying sources of film contamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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